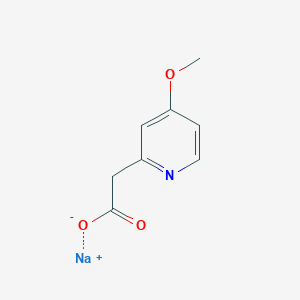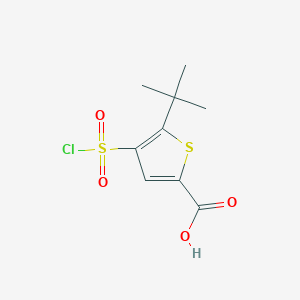
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is 1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate are not detailed in the search results, pyrazoles in general have been involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can produce pyrazoles .Physical And Chemical Properties Analysis
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are known for their biological activities and potential therapeutic applications. They have been explored for their roles as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral agents .
Agriculture
Within the agricultural sector, pyrazole derivatives, including those derived from Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate, are utilized for their herbicidal properties. They contribute to the development of new agrochemicals that help in controlling weeds and pests, thereby improving crop yields .
Material Science
In material science, this compound can be used to create novel materials with specific properties. Pyrazole derivatives are incorporated into polymers and other materials to impart desired characteristics such as thermal stability, electrical conductivity, and resistance to degradation .
Chemical Synthesis
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is valuable in chemical synthesis as a building block. It is used in various synthetic routes to create complex molecules. Its presence in a reaction can direct the formation of certain bonds, influencing the outcome of synthetic pathways .
Chromatography
In chromatography, especially in the phase of method development, compounds like Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate can be used as standards or references. They help in calibrating the system and ensuring the accuracy of the chromatographic separation of components .
Analytical Research
Analytical research utilizes Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate in the development of analytical methods. It can act as a reagent or a reactant in assays and tests that determine the presence or concentration of other substances .
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 5-iodo-4-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRWGOQCIUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)




![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)




